ethyl 2-(carbamoyl(15N)amino)acetate
Overview
Description
Ethyl 2-(carbamoyl(15N)amino)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a carbamoyl(15N)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(carbamoyl(15N)amino)acetate typically involves the reaction of ethyl glycinate hydrochloride with urea-15N under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated by extraction with an organic solvent such as ethyl acetate. The reaction conditions include maintaining the temperature at around 50-60°C and using a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(carbamoyl(15N)amino)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: The ester group can react with amines to form amides.
Transesterification: The ester group can be exchanged with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Aminolysis: Requires an amine and is usually conducted at room temperature or slightly elevated temperatures.
Transesterification: Catalyzed by acids or bases, and often requires heating to reflux.
Major Products Formed
Hydrolysis: Produces ethyl alcohol and the corresponding carboxylic acid.
Aminolysis: Produces an amide and ethanol.
Transesterification: Produces a new ester and ethanol.
Scientific Research Applications
Ethyl 2-(carbamoyl(15N)amino)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(carbamoyl(15N)amino)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, depending on the context of the reaction. The pathways involved include enzymatic hydrolysis and transesterification, which can lead to the formation of active metabolites.
Comparison with Similar Compounds
Ethyl 2-(carbamoyl(15N)amino)acetate can be compared with other similar compounds, such as:
Ethyl glycinate: Lacks the carbamoyl(15N)amino group and has different reactivity.
Ethyl carbamate: Contains a carbamate group but lacks the amino functionality.
Ethyl acetate: A simple ester without the additional functional groups present in this compound.
The uniqueness of this compound lies in its combination of ester and carbamoyl(15N)amino functionalities, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
ethyl 2-(carbamoyl(15N)amino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-2-10-4(8)3-7-5(6)9/h2-3H2,1H3,(H3,6,7,9)/i3+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPKXMAVLXBQDT-ZEXVBMBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[13CH2][15NH]C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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